molecular formula C11H9NO3 B11105426 (3E)-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one

(3E)-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B11105426
M. Wt: 203.19 g/mol
InChI Key: QDFMSYPWSIUHIL-SREVYHEPSA-N
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Description

3-[(E)-2-OXOPROPYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-OXOPROPYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE typically involves a multi-step process. One common method includes the condensation of 2-hydroxy-1,4-naphthoquinone with aromatic amines and formaldehyde in glycerol at 50°C . This environmentally benign protocol offers high yields and operational simplicity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient multi-component reactions are likely employed to scale up the synthesis. The use of recyclable solvents and catalysts, as well as continuous flow processes, can enhance the sustainability and efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-OXOPROPYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

Scientific Research Applications

3-[(E)-2-OXOPROPYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and infections.

    Industry: Utilized in the development of advanced materials, such as high-performance resins and coatings.

Mechanism of Action

The mechanism of action of 3-[(E)-2-OXOPROPYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions lead to various biological effects, such as antimicrobial activity and cytotoxicity against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-2-OXOPROPYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE stands out due to its unique oxopropylidene group, which imparts distinct reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-[(Z)-2-hydroxyprop-1-enyl]-1,4-benzoxazin-2-one

InChI

InChI=1S/C11H9NO3/c1-7(13)6-9-11(14)15-10-5-3-2-4-8(10)12-9/h2-6,13H,1H3/b7-6-

InChI Key

QDFMSYPWSIUHIL-SREVYHEPSA-N

Isomeric SMILES

C/C(=C/C1=NC2=CC=CC=C2OC1=O)/O

Canonical SMILES

CC(=CC1=NC2=CC=CC=C2OC1=O)O

Origin of Product

United States

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